molecular formula C7H9F2N3O B13400377 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile

Cat. No.: B13400377
M. Wt: 189.16 g/mol
InChI Key: ODLIQCDOZZZLSR-UHFFFAOYSA-N
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Description

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile is a synthetic compound with a unique structure that includes a difluoropyrrolidine ring, an aminoacetyl group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile typically involves the reaction of a difluoropyrrolidine derivative with an aminoacetyl group. One common method includes the use of nucleophilic addition reactions, where the difluoropyrrolidine ring is formed through a series of steps involving fluorination and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery, particularly for its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and aminoacetyl group allow the compound to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile is unique due to its difluoropyrrolidine ring, which provides distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in drug discovery and chemical synthesis .

Properties

IUPAC Name

1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLIQCDOZZZLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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